Cas no 878155-85-2 (3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine)

3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine
- AC8725
- 878155-85-2
- SY253962
- 3-fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline
- 3-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
- MFCD29070457
- SCHEMBL12714783
- CS-0098961
- DB-088288
-
- MDL: MFCD29070457
- インチ: InChI=1S/C12H18FN3O/c1-15-5-7-16(8-6-15)10-4-3-9(14)12(17-2)11(10)13/h3-4H,5-8,14H2,1-2H3
- InChIKey: KZVIWGBQSOFAAK-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)C2=C(C(=C(C=C2)N)OC)F
計算された属性
- せいみつぶんしりょう: 239.14339037g/mol
- どういたいしつりょう: 239.14339037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 41.7Ų
3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM336124-1g |
3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline |
878155-85-2 | 95%+ | 1g |
$2240 | 2021-06-16 | |
eNovation Chemicals LLC | D655615-1g |
Benzenamine, 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)- |
878155-85-2 | 95% | 1g |
$585 | 2024-08-03 | |
A2B Chem LLC | BA57071-100mg |
3-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline |
878155-85-2 | 95% | 100mg |
$150.00 | 2024-04-19 | |
Chemenu | CM336124-1g |
3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline |
878155-85-2 | 95%+ | 1g |
$2240 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169601-250mg |
3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline |
878155-85-2 | 98% | 250mg |
¥3097.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169601-1g |
3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline |
878155-85-2 | 98% | 1g |
¥9034.00 | 2024-04-27 | |
1PlusChem | 1P01KYTR-250mg |
3-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline |
878155-85-2 | 95% | 250mg |
$563.00 | 2024-04-20 | |
1PlusChem | 1P01KYTR-100mg |
3-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline |
878155-85-2 | 95% | 100mg |
$341.00 | 2024-04-20 | |
eNovation Chemicals LLC | D920156-1g |
3-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline |
878155-85-2 | 95% | 1g |
$1025 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169601-100mg |
3-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline |
878155-85-2 | 98% | 100mg |
¥1854.00 | 2024-04-27 |
3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamineに関する追加情報
Research Briefing on 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine (CAS: 878155-85-2)
In recent years, the compound 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine (CAS: 878155-85-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and other targeted therapies. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine involves a multi-step process that has been optimized in recent studies to improve yield and purity. Recent literature highlights the use of palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques to achieve high efficiency. The compound's structural complexity, including the presence of a fluorine atom and a methoxy group, contributes to its unique reactivity and binding properties, making it a valuable scaffold for further derivatization.
From a biological perspective, 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine has demonstrated significant activity as a kinase inhibitor, particularly against targets involved in cancer progression. Recent in vitro and in vivo studies have shown that this compound exhibits potent inhibitory effects on specific tyrosine kinases, which are often overexpressed in various malignancies. These findings suggest its potential as a lead compound for the development of next-generation anticancer agents.
Furthermore, the pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied. Recent preclinical data indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, along with a manageable toxicity profile. These characteristics underscore its potential for further development as a therapeutic agent. Ongoing research is also exploring its applications beyond oncology, including its potential use in neurodegenerative diseases and inflammatory disorders.
In conclusion, 3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine (CAS: 878155-85-2) represents a promising candidate in the field of drug discovery. Its unique chemical structure, combined with its potent biological activity and favorable pharmacokinetic properties, positions it as a valuable tool for both basic research and therapeutic development. Future studies should focus on optimizing its efficacy and safety profiles, as well as exploring its potential in combination therapies and other innovative treatment modalities.
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